molecular formula C11H16N4O2 B15251622 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine

1-Ethyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B15251622
M. Wt: 236.27 g/mol
InChI Key: LBRKOEWNCPYABP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both piperazine and nitropyridine moieties in the structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 2-chloro-3-nitropyridine with an excess of piperazine in acetonitrile under reflux conditions for 12 hours . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate . This inhibition disrupts the nitrogen metabolism of pathogens, leading to their death. The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory potency.

Comparison with Similar Compounds

1-Ethyl-4-(3-nitropyridin-2-yl)piperazine can be compared with other pyridylpiperazine derivatives, such as:

The presence of the ethyl group in this compound contributes to its unique chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-ethyl-4-(3-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C11H16N4O2/c1-2-13-6-8-14(9-7-13)11-10(15(16)17)4-3-5-12-11/h3-5H,2,6-9H2,1H3

InChI Key

LBRKOEWNCPYABP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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